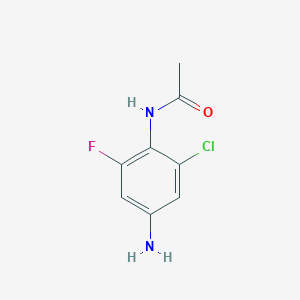

N-(4-amino-2-chloro-6-fluorophenyl)acetamide

Description

N-(4-amino-2-chloro-6-fluorophenyl)acetamide is an acetamide derivative featuring a substituted phenyl ring with amino (NH₂), chloro (Cl), and fluoro (F) groups at positions 4, 2, and 6, respectively.

Properties

IUPAC Name |

N-(4-amino-2-chloro-6-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBJEVPAGDWZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381467 | |

| Record name | N-(4-amino-2-chloro-6-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218929-90-9 | |

| Record name | N-(4-amino-2-chloro-6-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chloro-6-fluorophenyl)acetamide typically involves the acylation of 4-amino-2-chloro-6-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

Oxidation: Nitro derivatives

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Thrombin Inhibition

One of the most notable applications of N-(4-amino-2-chloro-6-fluorophenyl)acetamide is its potential as a thrombin inhibitor. Thrombin plays a critical role in the coagulation cascade, and inhibiting its activity can provide therapeutic benefits in anticoagulant drug development. Studies have demonstrated that this compound can effectively bind to thrombin's active site, thereby preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation.

Antimicrobial Activity

Research has indicated that derivatives of acetamides, including this compound, exhibit antimicrobial properties. For instance, the presence of the chloro group has been shown to enhance antibacterial activity against pathogens such as Klebsiella pneumoniae. In vitro studies suggest that this compound may act on penicillin-binding proteins, promoting cell lysis and demonstrating favorable pharmacokinetic profiles for potential oral use .

Biological Research

Cellular Interactions

This compound is utilized in biological research to investigate its interactions with various biological molecules. Its structure allows researchers to explore its effects on different biological pathways and cellular mechanisms. The compound's ability to inhibit thrombin not only highlights its potential in coagulation studies but also opens avenues for understanding broader biological interactions .

Cytotoxicity Studies

The cytotoxicity and mutagenicity profiles of this compound have been assessed in various studies. These assessments are crucial for determining the safety and viability of this compound for therapeutic applications. Preliminary results indicate that it exhibits low cytotoxicity levels, making it a promising candidate for further development into safe therapeutic agents .

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial settings, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique chemical properties allow for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in pharmaceutical manufacturing.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Thrombin inhibition for anticoagulant drug development | Effective thrombin binding; prevents fibrin formation |

| Antimicrobial Research | Activity against Klebsiella pneumoniae | Enhanced activity due to chloro group; low cytotoxicity |

| Biological Research | Investigating cellular interactions and effects on biological pathways | Low cytotoxicity; potential therapeutic applications |

| Industrial Synthesis | Intermediate in complex organic molecule synthesis | Various chemical reactions facilitated |

Case Study: Thrombin Inhibition

In a study focusing on thrombin inhibition, researchers synthesized this compound and evaluated its efficacy in inhibiting thrombin activity. The results indicated a significant reduction in thrombin activity at specific concentrations, suggesting its potential as a lead compound for developing new anticoagulant therapies .

Mechanism of Action

The mechanism of action of N-(4-amino-2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences between N-(4-amino-2-chloro-6-fluorophenyl)acetamide and its analogs:

Physical and Chemical Properties

- Solubility: The amino group in the target compound likely improves water solubility compared to analogs like 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide (methyl group increases hydrophobicity) . However, the chloro and fluoro substituents may reduce solubility relative to purely polar derivatives.

- Hydrogen Bonding: Analogous to 2-chloro-N-(4-fluorophenyl)acetamide , the target compound may exhibit intramolecular C–H⋯O and intermolecular N–H⋯O interactions, stabilizing its crystal structure. The additional amino group could introduce more H-bonding sites, enhancing crystalline stability.

Biological Activity

N-(4-amino-2-chloro-6-fluorophenyl)acetamide is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

- Molecular Formula : C8H8ClFN2O

- Molecular Weight : 218.62 g/mol

- Structure : The compound features an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, which contributes to its biological activity.

The biological activity of this compound can be attributed to its structural characteristics:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with target sites.

- Lipophilicity : The presence of chloro and fluoro groups increases the compound's lipophilicity, facilitating membrane permeability and allowing it to penetrate cellular barriers effectively.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving various chloroacetamides showed that compounds with halogenated phenyl rings were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria was comparatively lower .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Methicillin-resistant S. aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Candida albicans | 64 µg/mL |

The data indicates that while the compound is effective against certain pathogens, its efficacy varies significantly depending on the type of microorganism.

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The mechanism involves targeting specific kinases involved in tumor growth and progression .

Case Studies

- Study on Antimicrobial Activity : A recent investigation screened several N-substituted phenyl-acetamides for their antimicrobial potential. Results indicated that this compound was among the most active compounds against MRSA due to its favorable lipophilicity and ability to penetrate bacterial membranes .

- In Vitro Anticancer Study : Another research effort focused on the compound's effects on triple-negative breast cancer (TNBC) cell lines. The study highlighted how this compound inhibited cell proliferation by interfering with key signaling pathways, suggesting potential for development as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.